2,4-Diphenylbenzofuran can be synthesized through various chemical reactions involving benzofuran derivatives. It is classified under organic compounds and specifically falls within the category of heterocyclic compounds due to the presence of the furan ring. The compound's unique structure contributes to its chemical reactivity and biological properties.
The synthesis of 2,4-diphenylbenzofuran can be achieved through several methods, primarily involving the reaction of substituted phenols with appropriate reagents. A notable method includes:
For instance, one synthetic route involves heating 2-iodophenol with an acetylene substrate in the presence of a base, which facilitates the formation of the benzofuran structure before further functionalization to yield 2,4-diphenylbenzofuran .
The molecular structure of 2,4-diphenylbenzofuran can be described as follows:
Crystallographic studies may reveal detailed information about bond lengths and angles, which are crucial for understanding its reactivity and interactions with other molecules .
2,4-Diphenylbenzofuran participates in various chemical reactions due to its reactive sites:
These reactions are influenced by factors such as solvent choice, temperature, and reaction time .
The mechanism of action for 2,4-diphenylbenzofuran is closely related to its ability to interact with biological systems:
Quantitative analysis may involve measuring inhibition rates or other biological endpoints in relevant assays.
The physical and chemical properties of 2,4-diphenylbenzofuran include:
These properties are essential for determining its suitability for various applications .
The applications of 2,4-diphenylbenzofuran span multiple fields:
Research continues into optimizing its synthesis and exploring new applications within these domains .
The benzofuran scaffold has emerged as a privileged structure in medicinal chemistry, with its drug discovery trajectory spanning over a century. Early investigations focused on naturally occurring benzofurans like psoralen (isolated in the late 19th century) and usnic acid, which laid the foundation for understanding their biological potential [1]. The mid-20th century witnessed a pivotal shift toward synthetic derivatives, driven by the serendipitous discovery and clinical success of amiodarone (Cordarone®). This benzofuran-based antiarrhythmic drug, approved in the 1960s, demonstrated the scaffold's capacity to yield therapeutically significant agents targeting cardiovascular diseases by modulating ion channels [1] [9]. Its mechanism involves inhibition of rapid sodium ion influx in atrial and myocardial conduction fibers, slowing conduction velocity and reducing sinus node autonomy [1]. Subsequently, dronedarone (Multaq®), a structural analog developed to mitigate amiodarone's side effects, further validated the benzofuran core in atrial fibrillation management [6].
The 1980s-2000s saw an explosion in exploring benzofuran diversity for broader therapeutic applications. Natural products like ailanthoidol (isolated from Zanthoxylum ailanthoidos) showcased antiviral and antioxidant properties, while synthetic efforts yielded compounds like brofaromine (a reversible MAO-A inhibitor) and diverse psychoactive research compounds (e.g., 5-APB, 6-APB) targeting serotonin receptors [1] [6] [9]. Recent decades have focused intensely on oncology and neurodegeneration. Novel macrocyclic benzofurans emerged as potent anti-hepatitis C virus agents, while benzofuran-fused benzocarbazols demonstrated significant anticancer activity through growth inhibition of malignant cells and antibiotic properties [1] [6]. Furthermore, blood-brain barrier permeable benzofuran analogs have shown promise as anti-amyloid aggregation agents for Alzheimer's disease (AD) treatment [1]. This historical arc underscores a continuous evolution from simple natural product utilization to sophisticated rational drug design centered on the benzofuran pharmacophore.
Table 1: Key Historical Milestones in Benzofuran-Based Drug Discovery
Time Period | Key Compound(s) | Source/Type | Therapeutic Area | Significance |
---|---|---|---|---|
Late 19th C. | Psoralen, Bergapten, Usnic Acid | Natural Products | Dermatology, Antibacterial | Early isolation & use; Psoralen for psoriasis/vitiligo (PUVA therapy); Usnic acid vs. Gram+ bacteria [1] |
1960s | Amiodarone | Synthetic Derivative | Cardiology (Antiarrhythmic) | First major benzofuran drug; Targets Na+/K+ channels, used for ventricular/atrial arrhythmias [1] [9] |
1980s | Brofaromine | Synthetic Derivative | Psychiatry (Antidepressant) | Reversible MAO-A inhibitor [9] |
1990s-2000s | Dronedarone, Novel Macrocyclics | Synthetic Derivatives | Cardiology (Atrial Fibrillation), Virology (HCV) | Improved amiodarone analog; Anti-HCV agents [1] [6] |
2000s-Present | Ailanthoidol analogs, BBB-permeable benzofurans, Benzofuran-carbazoles | Natural & Synthetic | Oncology, Neurodegeneration (AD), Multifactorial Diseases | Anticancer, antioxidant, antiviral; Anti-amyloid agents; Multitarget ligands [1] [6] |
2,4-Diphenylbenzofuran (DPBF, CAS# 863870-99-9, Molecular Formula C₂₀H₁₄O, Molecular Weight 270.33 g/mol, Exact Mass 270.104 Da) [5] represents a strategically functionalized benzofuran derivative. Its core structure consists of a furan ring fused to a benzene ring (defining the benzofuran system), further substituted with phenyl groups at the C2 and C4 positions. This architecture confers distinct physicochemical and electronic properties crucial for its biological and material applications.
Table 2: Structural and Functional Comparison of Key Benzofuran Derivatives
Compound | Core Structure | Key Substituents | Major Structural Features | Primary Functional Implications |
---|---|---|---|---|
Benzofuran | Benzene + Furan | None | Planar fused ring, minimal π-system, electron-rich furan | Basic scaffold; limited applications alone |
2-Phenylbenzofuran | Benzene + Furan | Phenyl (C2) | Extended conjugation at C2-C3 bond, increased planarity near furan | Enhanced fluorescence, improved binding via C2-phenyl interactions |
4-Phenylbenzofuran | Benzene + Furan | Phenyl (C4) | Conjugation extended onto benzene ring, distinct electronic profile from C2-substitution | Modulation of electronic properties on benzene ring, useful in materials |
2,4-Diphenylbenzofuran (DPBF) | Benzene + Furan | Phenyl (C2 & C4) | Maximized π-conjugation, unique electronic distribution across C2-C4 axis, defined steric profile | Optimal for π-π stacking/charge transfer; versatile synthon; adaptable binding geometry [5] |
Amiodarone | Benzofuran | Complex: C2: Propyl, C3: Diiodobenzoyl, Sidechain: Diethylaminoethoxy | Highly substituted, bulky, iodine atoms, ionizable amine | Cardioactivity (channel blocking), lipophilicity, long half-life |
The structural complexity and tunability of 2,4-diphenylbenzofuran position it as a pivotal molecular scaffold for developing therapeutics against multifactorial diseases like cancer, neurodegenerative disorders (e.g., Alzheimer's and Parkinson's), metabolic syndromes (e.g., diabetes), and chronic inflammation. These conditions involve dysregulated pathways and require agents acting on multiple biological targets simultaneously. DPBF's core facilitates this multitarget approach through rational structural elaboration.
Table 3: Therapeutic Targeting of 2,4-Diphenylbenzofuran Derivatives in Multifactorial Diseases
Disease Area | Molecular Targets | Biological Activities Demonstrated by DPBF Derivatives/Analogs | Structural Features Enabling Activity |
---|---|---|---|
Cancer | Topoisomerases, Kinases (e.g., RET), DNA, Tubulin | Cytotoxicity (MCF-7, NCI-H187, KB, HL-60, SMMC7721, A-549, SW480 cells), Apoptosis induction, Antibiotic potentiation | Extended π-system (DNA intercalation), Halogen/Polar substituents on phenyls (target affinity), Linkers to other pharmacophores |
Neurodegenerative Diseases (AD, PD) | Aβ Peptide, Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), mGluR Receptors, Monoamine Oxidases | Anti-amyloid aggregation, AChE/BChE inhibition, Neuroprotection, Potential MAO inhibition | BBB permeability, Hydrogen bond acceptor (furan O), Amine/amide substituents (AChE active site), Bioisosteric phenyl groups |
Metabolic Disorders (Diabetes, Obesity) | Protein Tyrosine Phosphatase 1B (PTP1B), Pancreatic Lipase, PPARγ | Insulin sensitization, Lipase inhibition (anti-obesity), Antioxidant activity | Ionic/polar groups for PTP1B active site, Hydrophobic pockets engagement, Sulfonyl/sulfonamide groups |
Chronic Inflammation & Autoimmunity | Cyclooxygenases (COX-1/2), 5-Lipoxygenase (5-LOX), Cytokine Production (TNF-α, IL-6) | COX/LOX inhibition, Anti-inflammatory (inhibition of pro-inflammatory cytokines), Antioxidant | Carboxylic acid/ester groups (COX site), Methoxy/fluoro substituents, Dihydro analogs for reduced toxicity |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: